Dihydrocaffeic Acid: A Comprehensive Physicochemical and Biological Profile
Dihydrocaffeic Acid: A Comprehensive Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid that has garnered significant interest in the scientific community. As a metabolite of the widely consumed caffeic acid and other polyphenols, DHCA is present in various natural sources and exhibits a range of biological activities.[1] Its antioxidant, anti-inflammatory, and neuroprotective properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a detailed overview of the physicochemical properties of dihydrocaffeic acid, standardized experimental protocols for their determination, and an exploration of its interactions with key cellular signaling pathways.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key physicochemical properties of dihydrocaffeic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | White to beige to orange powder | [3] |
| Melting Point | 136-139 °C | [4] |
| Boiling Point | 418 °C (predicted) | [4] |
| Solubility | Soluble in water and ethanol; slightly soluble in DMSO and methanol; very limited solubility in nonpolar organic solvents.[3][4][5] | Various |
| pKa (predicted) | 4.75 ± 0.10 | [4] |
| logP (computed) | -0.5 | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for compound characterization. The following section outlines detailed methodologies for key experimental procedures.
Determination of Melting Point
The melting point of a solid organic compound can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil or silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: Finely powder a small amount of dry dihydrocaffeic acid using a mortar and pestle.
-
Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and attached capillary tube in the heating medium within the Thiele tube, making sure the open end of the capillary is above the liquid level.
-
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents of the heating medium will ensure even heat distribution.
-
Observation: Observe the sample closely as the temperature rises. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Data Recording: The melting point is recorded as a range between these two temperatures. For a pure compound, this range should be narrow (1-2 °C).
Determination of Boiling Point
For liquid compounds, the boiling point can be determined using a similar capillary method. Since dihydrocaffeic acid is a solid at room temperature, this protocol would apply to its molten state or if it were a liquid under different conditions.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube or oil bath)
-
Liquid sample
Procedure:
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.
-
Apparatus Setup: Secure the test tube to a thermometer and immerse them in a heating bath.
-
Heating: Heat the bath slowly and uniformly.
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.
Apparatus:
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Solvent (e.g., distilled water)
-
Dihydrocaffeic acid
Procedure:
-
Sample Preparation: Add an excess amount of dihydrocaffeic acid to a flask containing a known volume of the solvent (e.g., water).
-
Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.
-
Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with the solvent as necessary.
-
Quantification: Determine the concentration of dihydrocaffeic acid in the diluted solution using a suitable analytical method such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of dihydrocaffeic acid of known concentration
Procedure:
-
Sample Preparation: Dissolve a known amount of dihydrocaffeic acid in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the dihydrocaffeic acid solution. Begin adding the NaOH solution in small, known increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Dihydrocaffeic acid
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then separating the layers.
-
Sample Preparation: Dissolve a known amount of dihydrocaffeic acid in either the aqueous or the octanol phase.
-
Partitioning: Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
-
Equilibration: Shake the mixture for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Analysis: Carefully sample each phase and determine the concentration of dihydrocaffeic acid in both the aqueous and octanol layers using an appropriate analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Activity and Signaling Pathways
Dihydrocaffeic acid exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is critical for elucidating its mechanism of action and therapeutic potential.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Dihydrocaffeic acid has been shown to interfere with the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[6] Specifically, dihydrocaffeic acid can reduce the phosphorylation of p38, thereby inhibiting its downstream signaling cascade. This inhibitory action contributes to its anti-inflammatory and protective effects against cellular damage.[6]
Caption: Dihydrocaffeic acid inhibits the p38 MAPK pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Dihydrocaffeic acid has been demonstrated to suppress the activation of the NF-κB pathway.[7][8][9] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By inhibiting IκBα degradation, dihydrocaffeic acid prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10]
Caption: Dihydrocaffeic acid inhibits the NF-κB signaling pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway
The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. Phenolic compounds, including likely metabolites like dihydrocaffeic acid, are known to activate this pathway, contributing to their antioxidant effects.[11]
Caption: Dihydrocaffeic acid activates the Nrf2-ARE pathway.
Insulin/IGF-1 Signaling Pathway
The insulin/insulin-like growth factor 1 (IGF-1) signaling pathway plays a crucial role in growth, metabolism, and longevity. While direct studies on dihydrocaffeic acid's interaction with this pathway are limited, its precursor, caffeic acid, has been shown to modulate it.[12][13] Caffeic acid can increase the levels of IGF-1 and the phosphorylation of its receptor (IGF-1R), suggesting a potential for dihydrocaffeic acid to also influence this pathway, which is implicated in its neuroprotective effects.[12][13]
Caption: Potential modulation of the IGF-1 signaling pathway by dihydrocaffeic acid.
Conclusion
Dihydrocaffeic acid presents a compelling profile for further research and development. Its well-defined physicochemical properties provide a solid foundation for formulation and pharmacokinetic studies. Furthermore, its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular protection underscores its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and researchers, providing essential data and methodologies to facilitate continued investigation into the promising biological activities of dihydrocaffeic acid.
References
- 1. Dihydrocaffeic Acid-Is It the Less Known but Equally Valuable Phenolic Acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Dihydrocaffeic Acid Prevents UVB-Induced Oxidative Stress Leading to the Inhibition of Apoptosis and MMP-1 Expression via p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemo-proteomics reveals dihydrocaffeic acid exhibits anti-inflammation effects via Transaldolase 1 mediated PERK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic acid and diabetic neuropathy: Investigating protective effects and insulin-like growth factor 1 (IGF-1)-related antioxidative and anti-inflammatory mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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